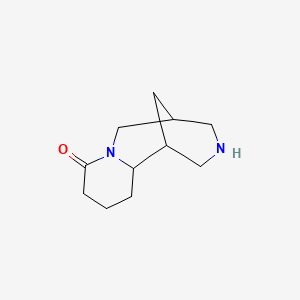
2-(2-fluorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-fluorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C24H30FN3O2 and its molecular weight is 411.521. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Binding Studies
Research involving related compounds like N-(4-hydroxy-3-(morpholino(phenyl)methyl)phenyl) acetamide derivatives highlights the synthesis through multi-component reactions and their interactions with DNA and proteins through binding studies. Such compounds demonstrate interactions with calf thymus DNA and bovine serum albumin (BSA), suggesting potential applications in understanding drug-DNA/protein interactions and designing molecules with specific biological activities (Raj, 2020).
Enzyme Inhibitory Activities
Another study on 3,4,5-trisubstituted-1,2,4-triazole analogues, including compounds with piperidine and acetamide functionalities, evaluated their inhibitory activities against various enzymes. These compounds showed significant inhibition against bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, indicating potential applications in designing enzyme inhibitors for therapeutic purposes (Virk et al., 2018).
Antimicrobial and Anticancer Potential
The synthesis of acetamide derivatives and their evaluation for antimicrobial and anticancer activities provide insights into the potential therapeutic applications of such compounds. These studies indicate that specific structural modifications can lead to compounds with significant biological activities, suggesting a pathway for developing new therapeutic agents (Mehta et al., 2019).
Imaging and Diagnostic Applications
Research on compounds like HM781-36B and its metabolites, featuring similar structural motifs, underlines their role in pharmacokinetic studies and potential applications in imaging and diagnostics. Such compounds are utilized in clinical trials for treating advanced solid tumors, with studies focusing on their metabolism and pharmacokinetics to better understand drug behavior in vivo (Kim et al., 2013).
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O2/c1-27-14-11-19-15-18(9-10-21(19)27)22(28-12-5-2-6-13-28)16-26-24(29)17-30-23-8-4-3-7-20(23)25/h3-4,7-10,15,22H,2,5-6,11-14,16-17H2,1H3,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMIIFFKSUQFKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)COC3=CC=CC=C3F)N4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(4-Bromopyrazol-1-yl)methyl]-2-methyl-1,3-thiazole](/img/structure/B2410518.png)



![4-[(3-Chloro-4-methoxyphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2410523.png)




